A1AR Binding Affinity Comparison: Target Scaffold vs. Parent 2-Amino Analog
The target compound has not been directly assayed in published studies. However, its core scaffold, 2-amino-5-benzoyl-4-phenylthiazole, displays a Ki of approximately 200 nM at the rat A1AR [1]. This provides a baseline against which the effect of the N2-(4-(indolin-1-ylsulfonyl)benzamide) substitution can be contextually evaluated.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available from public sources |
| Comparator Or Baseline | 2-Amino-5-benzoyl-4-phenylthiazole (parent scaffold): Ki = ~200 nM at rat A1AR |
| Quantified Difference | Unknown |
| Conditions | Radioligand displacement assay using [3H]CCPA in rat brain cortex membranes |
Why This Matters
Establishes the baseline potency of the core scaffold, which is necessary for SAR-driven procurement of derivatives.
- [1] Scheiff, A.B., Yerande, S.G., El-Tayeb, A., Li, W., Inamdar, G.S., Vasu, K.K., Sudarsanam, V., Müller, C.E. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(6), 2195-2203, 2010. View Source
